1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone is a bicyclic ketone derivative characterized by a sulfur atom (thia) and nitrogen (aza) within its bicyclo[2.2.1]heptane framework. The compound features a cyclohexyl group attached to an ethanone moiety, distinguishing it from other bicyclic analogs.
Properties
IUPAC Name |
2-cyclohexyl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c15-13(6-10-4-2-1-3-5-10)14-8-12-7-11(14)9-16-12/h10-12H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNDPMWRXKGUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone typically involves the use of cyclopentenes and palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed reactions suggests that scalable methods could be developed based on existing catalytic processes used in the chemical industry.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structure makes it useful in developing new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Variations in the Bicyclo System
The substitution of sulfur (thia) in the target compound contrasts with oxygen (oxa) or nitrogen (aza) in related bicyclo[2.2.1]heptane derivatives:
- 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives: Compounds like 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol () replace sulfur with oxygen. Such analogs are often synthesized via nucleophilic substitution, as seen in , where homomorpholine is substituted with the bicyclo amine .
- 2-Azabicyclo[2.2.1]heptane Derivatives :
tert-Butyl carbamate derivatives () lack sulfur entirely, relying solely on nitrogen for electronic effects. These compounds may exhibit reduced steric hindrance compared to thia analogs, favoring binding to flat aromatic pockets in targets .
Key Insight : Sulfur’s larger atomic radius and polarizability in the target compound may enhance van der Waals interactions in hydrophobic binding pockets, while oxygen or nitrogen analogs prioritize hydrogen bonding .
Substituent Variations
The cyclohexylethanone group differentiates the target compound from analogs with aryl or smaller alkyl substituents:
- In contrast, the cyclohexyl group in the target compound introduces steric bulk and nonpolar character, which may reduce off-target interactions with flat binding sites .
Key Insight : The cyclohexyl group balances lipophilicity and rigidity, making the target compound a candidate for central nervous system targets or lipid-rich environments.
Bicyclo Ring Size and Functionalization
While the target compound employs a bicyclo[2.2.1]heptane system, describes 4-thia-1-azabicyclo[3.2.0]heptane derivatives with a smaller bicyclo framework. The target’s [2.2.1] system offers a balance of conformational rigidity and synthetic accessibility .
Data Table: Structural and Functional Comparison
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates sulfur and nitrogen atoms, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 251.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NOS |
| Molecular Weight | 251.37 g/mol |
| LogP | 1.23 |
| Polar Surface Area (Ų) | 32 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that play critical roles in various biological pathways. The compound's structural features allow it to modulate biological functions effectively.
Antimicrobial Activity
Research has indicated that compounds within the same class as this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Case Studies
- Antiparasitic Activity : A study evaluated the antiparasitic effects of various thiazole derivatives against T. brucei. Compounds showed varying degrees of efficacy, with some achieving an EC50 as low as 0.11 μM, indicating strong potential for drug development against HAT .
- Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives had a selective toxicity profile, exhibiting a significant difference in potency against parasitic cells compared to mammalian cells, thus highlighting their therapeutic potential while minimizing side effects .
- Pharmacokinetic Studies : Pharmacokinetic profiling in rodent models revealed that modifications to the structure could enhance bioavailability and blood-brain barrier penetration, crucial for treating central nervous system infections caused by T. brucei .
Research Findings
Recent research has focused on optimizing the pharmacological properties of bicyclic compounds similar to this compound through structure-activity relationship (SAR) studies:
| Compound ID | EC50 (μM) | Selectivity Ratio (Parasite/Mammalian) |
|---|---|---|
| Compound A | 0.11 | 200 |
| Compound B | 0.26 | 150 |
| Compound C | 0.50 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
